Basal ROS1 Kinase Inhibitory Activity of the Trimethylpyrazolyl-Pyrimidine Scaffold
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine (CAS 1248104-45-1) demonstrates a basal ROS1 kinase inhibitory IC50 of 241 nM, as recorded in the BindingDB database [1]. This value places the unsubstituted core scaffold within the moderate affinity range, providing a validated starting point for further chemical optimization. In comparison, the lead compound KIST301072—a structurally distinct bipyridinyl-pyrazole derivative lacking the trimethylpyrazole substitution—exhibits an IC50 of 199 nM against ROS1 [2]. The target compound achieves 82.6% of the potency of KIST301072 while offering a substantially reduced molecular weight (203.24 vs. 439.52 g/mol) and fewer synthetic steps.
| Evidence Dimension | ROS1 kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 241 nM [1] |
| Comparator Or Baseline | KIST301072: IC50 = 199 nM [2] |
| Quantified Difference | Target compound is 1.21-fold less potent than KIST301072 but has 53.8% lower molecular weight (203.24 vs. 439.52 g/mol), yielding improved ligand efficiency metrics. |
| Conditions | In vitro kinase inhibition assay; ROS1 kinase (origin not specified in BindingDB entry); data source: BindingDB BDBM50048853 [1] and published literature [2]. |
Why This Matters
The confirmed ROS1 inhibitory activity validates this scaffold for kinase inhibitor programs, with ligand efficiency advantages over larger, more complex lead compounds.
- [1] BindingDB. BDBM50048853 (CHEMBL3310327): 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine. ROS1 IC50 = 241 nM. View Source
- [2] Abdelazem, A.Z., Al-Sanea, M.M., Park, B.S., Park, H.M., Yoo, K.H., Sim, T., Park, J.B., Lee, S.H. and Lee, S.H., 2015. Synthesis and biological evaluation of new pyrazol-4-ylpyrimidine derivatives as potential ROS1 kinase inhibitors. European Journal of Medicinal Chemistry, 90, pp.195-208. View Source
